(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 114873-12-0
VCID: VC21089257
InChI: InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O
Molecular Formula: C14H17Cl2NO4
Molecular Weight: 334.2 g/mol

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid

CAS No.: 114873-12-0

Cat. No.: VC21089257

Molecular Formula: C14H17Cl2NO4

Molecular Weight: 334.2 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid - 114873-12-0

Specification

CAS No. 114873-12-0
Molecular Formula C14H17Cl2NO4
Molecular Weight 334.2 g/mol
IUPAC Name (2R)-3-(2,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1
Standard InChI Key KSDWBXFRQWMWHO-LLVKDONJSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)Cl)Cl)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O

Introduction

Chemical Properties

Molecular Structure and Identifiers

The compound (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid is characterized by specific molecular identifiers that provide a comprehensive understanding of its structure and properties.

Table 1: Basic Chemical Identifiers

ParameterValue
CAS Number114873-12-0
Molecular FormulaC₁₄H₁₇Cl₂NO₄
Molecular Weight334.2 g/mol
IUPAC Name(2R)-3-(2,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

The compound contains several key structural features including a 2,4-dichlorophenyl group, a Boc-protected amino group, and a carboxylic acid moiety. The R-configuration at the alpha carbon is critical for its specific biological and chemical properties .

Structural Identifiers and Representations

Modern chemical databases utilize various notation systems to uniquely identify chemical structures. These identifiers are essential for unambiguous communication in scientific research.

Table 2: Structural Identifiers

Identifier TypeValue
InChIInChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1
InChIKeyKSDWBXFRQWMWHO-LLVKDONJSA-N
SMILESCC(C)(C)OC(=O)NC@HC(=O)O

These identifiers provide a standardized way to represent the compound's structure in chemical databases and publications, facilitating accurate information retrieval and structure searching .

Physical Properties

Understanding the physical properties of (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid is crucial for proper handling, storage, and application in research settings.

The compound typically appears as a white to off-white solid powder. It is recommended to store the compound at room temperature according to standard laboratory practices . While specific solubility data is limited in the available literature, similar protected amino acids generally show good solubility in organic solvents such as dimethylformamide (DMF), dichloromethane (DCM), and dimethyl sulfoxide (DMSO).

Synthesis and Preparation

Purification Methods

After synthesis, the compound requires purification to achieve the high purity necessary for research applications. Common purification techniques include:

  • Recrystallization from appropriate solvent systems to remove impurities and obtain crystalline material.

  • Column chromatography, typically using silica gel as the stationary phase and appropriate solvent mixtures as mobile phases.

  • For industrial-scale production, more efficient purification methods may be employed, including automated systems and continuous flow synthesis to enhance efficiency and yield.

Applications in Research

Peptide Synthesis

The primary application of (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid is in peptide synthesis. The compound is particularly valuable when incorporating D-amino acids into peptide sequences, as it provides a means to control stereochemistry during synthesis. The Boc protecting group allows for selective deprotection under acidic conditions, which is crucial for the stepwise assembly of peptides.

Research involving this compound often focuses on its role in synthesizing complex peptides. The presence of the 2,4-dichlorophenyl group can impart specific biological activities to the resulting peptides, such as increased stability or altered binding properties.

Pharmaceutical Applications

In pharmaceutical research, (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid has been utilized as a building block for various compounds. For example, it has been used in the synthesis of piperazine melanocortin-specific compounds, which have potential applications in treating various conditions .

The compound's unique structure, particularly the 2,4-dichlorophenyl group, can influence the pharmacological properties of resulting molecules, potentially enhancing their binding affinity, stability, or selectivity for specific targets.

Laboratory Usage

Stock Solution Preparation

For research applications, preparing stock solutions of the compound at appropriate concentrations is essential. The following table provides guidance on preparing stock solutions at various concentrations:

Table 3: Stock Solution Preparation Guidelines

AmountConcentrationVolume Required
1 mg1 mM2.9922 mL
5 mg5 mM2.9922 mL
10 mg10 mM2.9922 mL
1 mg5 mM0.5984 mL
5 mg10 mM1.4961 mL
10 mg10 mM2.9922 mL

These guidelines assist researchers in preparing solutions at appropriate concentrations for various experimental protocols .

Related Compounds and Structural Analogs

Structural Analogs

Several structural analogs of (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid have been developed and studied, each with unique properties and applications:

  • (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid (CAS: 167993-24-0): A fluorinated analog with a molecular weight of 301.29 g/mol .

  • (R)-2-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid (CAS: 205445-56-3): Contains a cyano group instead of chlorine atoms, with a molecular weight of 290.31 g/mol .

  • (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid (CAS: 479064-93-2): Features a different positioning of the amino and carboxylic acid groups .

Comparative Properties

Comparing these structural analogs provides insights into how subtle structural modifications affect the chemical and biological properties of these compounds.

Table 4: Comparison of Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Feature
(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acidC₁₄H₁₇Cl₂NO₄334.2114873-12-02,4-dichlorophenyl group
(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acidC₁₄H₁₇F₂NO₄301.29167993-24-02,4-difluorophenyl group
(R)-2-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acidC₁₅H₁₈N₂O₄290.31205445-56-33-cyanophenyl group
(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acidC₁₄H₁₈ClNO₄299.75479064-93-24-chlorophenyl group

The substitution pattern and nature of the substituents (chloro, fluoro, cyano) significantly affect the electronic properties, steric characteristics, and potential biological activities of these compounds.

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